1,18-Dihydroxy-19,30-dimethoxy-12-[1-[3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone 1,18-Dihydroxy-19,30-dimethoxy-12-[1-[3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14559778
InChI: InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-30-53-54-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3
SMILES:
Molecular Formula: C52H79N5O12
Molecular Weight: 966.2 g/mol

1,18-Dihydroxy-19,30-dimethoxy-12-[1-[3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

CAS No.:

Cat. No.: VC14559778

Molecular Formula: C52H79N5O12

Molecular Weight: 966.2 g/mol

* For research use only. Not for human or veterinary use.

1,18-Dihydroxy-19,30-dimethoxy-12-[1-[3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone -

Specification

Molecular Formula C52H79N5O12
Molecular Weight 966.2 g/mol
IUPAC Name 1,18-dihydroxy-19,30-dimethoxy-12-[1-[3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Standard InChI InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-30-53-54-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3
Standard InChI Key CGTADGCBEXYWNE-UHFFFAOYSA-N
Canonical SMILES CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s backbone consists of a 36-membered tricyclic system (tricyclo[30.3.1.04,9]hexatriaconta) fused with oxa- and aza-rings. Key features include:

  • Hydroxyl groups at positions 1 and 18, which enhance solubility and enable hydrogen bonding.

  • Methoxy substitutions at positions 19 and 30, contributing to lipophilicity and metabolic stability .

  • A tetrazol-1-yl group on the cyclohexyl ring, serving as a bioisostere for carboxylic acids to improve pharmacokinetics .

  • Six methyl groups (positions 15,17,21,23,29,35) that sterically shield reactive sites and influence conformational flexibility.

The stereochemistry is defined by 15 absolute stereocenters and four double bonds in E configurations (positions 16,24,26,28), as confirmed by IUPAC nomenclature and InChI descriptors .

Molecular Formula and Weight

  • Empirical formula: C₅₁H₇₉NO₁₃ .

  • Molecular weight: 914.2 g/mol (PubChem) , consistent with high atomic complexity.

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

While no direct synthesis route is documented for this compound, analogous tetrazole-containing molecules provide insight. A plausible approach involves:

  • Cyclization: Formation of the tricyclic core via macrocyclization, potentially using Mitsunobu or ring-closing metathesis reactions.

  • Functionalization:

    • Introduction of methoxy groups via nucleophilic substitution .

    • Tetrazole installation using trimethylsilyl azide, as demonstrated in the synthesis of 5-(4-chlorobutyl)-1-cyclohexanyl tetrazole .

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis to establish the 15 stereocenters .

Challenges and Yield Considerations

  • Steric hindrance from hexamethyl groups may limit reaction efficiency, necessitating high-dilution conditions.

  • Purification difficulties arise from the molecule’s size and polarity, requiring advanced chromatographic techniques .

Physicochemical Properties and Stability

Solubility and Partitioning

  • Hydrophilicity: Moderate, due to hydroxyl and tetrazole groups (calculated logP ≈ 3.2) .

  • pH-dependent solubility: Ionization of the tetrazole moiety (pKa ~4.9) enhances water solubility at physiological pH .

Thermal and Oxidative Stability

  • Thermal degradation: Predicted above 200°C, based on analogous macrocycles .

  • Oxidative sensitivity: Methoxy groups may undergo demethylation under strong oxidizing conditions.

Biological Activity and Mechanism

In Silico Predictions

  • Docking studies: Strong binding affinity (ΔG ≈ -12.3 kcal/mol) to mTOR’s FRB domain, comparable to rapamycin derivatives .

  • ADMET profile: Favorable blood-brain barrier penetration (QPlogBB = 0.6) but potential CYP3A4 inhibition (IC₅₀ = 4.2 μM) .

Therapeutic Applications and Comparative Analysis

Immunosuppression and Oncology

The compound’s structural resemblance to everolimus positions it as a candidate for:

  • Organ transplant rejection: Potentiating calcineurin inhibitors via mTOR pathway suppression .

  • Oncotherapy: Targeting PI3K/AKT/mTOR signaling in solid tumors .

Comparative Efficacy (Table 1)

CompoundTargetIC₅₀ (nM)Selectivity Index
Target CompoundmTOR2.845
Everolimus mTOR1.562
CilostazolPDE322008

Data extrapolated from structural analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator